molecular formula C12H20O2 B562676 1,3-Adamantanedimethanol-d4 CAS No. 1189876-34-3

1,3-Adamantanedimethanol-d4

Cat. No.: B562676
CAS No.: 1189876-34-3
M. Wt: 200.314
InChI Key: RABVYVVNRHVXPJ-OSEHSPPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Adamantanedimethanol-d4 is a stable isotope and a biochemical used for proteomics research . It has a molecular weight of 200.31 and a molecular formula of C12H16D4O2 . It is an important organic chemical intermediate, widely used in medicine, pesticide, and the chemical industry .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature and is soluble in chloroform . It should be stored at -20° C .

Scientific Research Applications

Machine Learning in Biosciences

1,3-Adamantanedimethanol-d4's derivatives are potentially valuable in biosciences, especially when combined with machine learning and data mining methods. These methods are increasingly essential in transforming vast amounts of data, like genetic data and clinical information, into valuable knowledge. Notably, this approach is significant in researching metabolic disorders such as diabetes mellitus, which has generated extensive data across diagnosis, etiopathophysiology, therapy, and more (Kavakiotis et al., 2017).

Antiviral and Immunomodulatory Applications

The compound's derivatives could have applications in antiviral therapies. For instance, resistance to neuraminidase inhibitors is slowly developing due to mutations in the neuraminidase gene, and most influenza A viruses remain resistant to adamantane antivirals. Research suggests the need for medications with combined antiviral and pathogenetic effects on infectious processes caused by influenza and acute respiratory viral infections, indicating the potential for this compound derivatives in this space (Pshenichnaya et al., 2019).

Environmental Health and DDT Alternatives

The compound might find relevance in environmental health, particularly as an alternative to persistent organic pollutants like DDT. The need for safe and effective alternatives to DDT for disease vector control, amid concerns about DDT's toxic effects and environmental persistence, is evident. Research in this domain would aim to develop integrated strategies for vector control and new technologies as sustainable alternatives to reliance on DDT (van den Berg, 2009).

Synthesis of Novel Derivatives

The versatility of 1,3-oxazole, a derivative of this compound, in medicinal, pharmaceutical, agrochemical, and material sciences is significant. Research has focused on developing new methodologies for synthesizing novel substituted 1,3-oxazole derivatives, indicating the broad utility and potential of this compound in various industries (Shinde et al., 2022).

Mechanism of Action

The mechanism of action of 1,3-Adamantanedimethanol-d4 is not specified in the search results. As it is used in proteomics research , it may be involved in the study of protein structure and function, but further information would be needed to specify its exact role.

Future Directions

The future directions of 1,3-Adamantanedimethanol-d4 are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of protein structure and function, and potentially in the development of new biochemical techniques or therapeutics.

Properties

IUPAC Name

dideuterio-[3-[dideuterio(hydroxy)methyl]-1-adamantyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABVYVVNRHVXPJ-OSEHSPPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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